molecular formula C10H5BrF3NO2 B1414289 3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid CAS No. 1805187-46-5

3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1414289
CAS No.: 1805187-46-5
M. Wt: 308.05 g/mol
InChI Key: IQHIWFQYAQCWQA-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid has several scientific

Properties

IUPAC Name

2-[3-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-8-3-6(10(12,13)14)1-5(2-9(16)17)7(8)4-15/h1,3H,2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHIWFQYAQCWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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